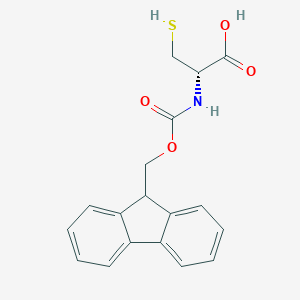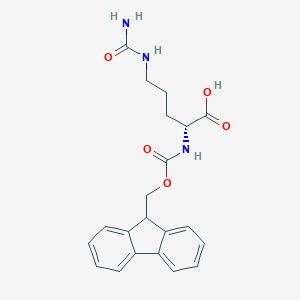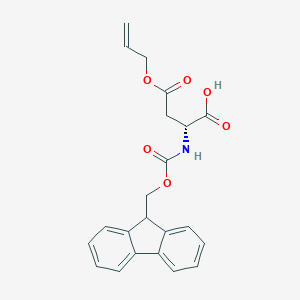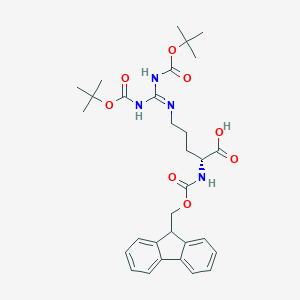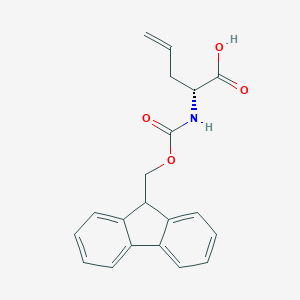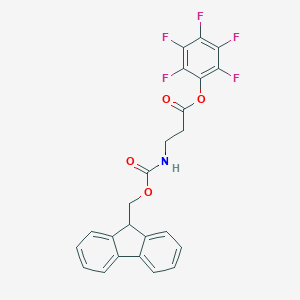
Fmoc-beta-ala-opfp
Descripción general
Descripción
Fmoc-beta-ala-opfp, also known as Fmoc-β-alanine, is a pre-formed pentafluorophenyl ester used for the coupling of alanine amino-acid residues by Fmoc SPPS . It enables bromophenol blue monitoring of amide bond formation .
Synthesis Analysis
Fmoc-beta-ala-opfp is an activated ester and does not require any additional activation . In the presence of HOBt, the coupling rate is rapid and few side products are formed . It is useful in applications where amino acids are partially racemized during coupling .
Molecular Structure Analysis
The molecular formula of Fmoc-beta-ala-opfp is C24H16F5NO4 . It has a molecular weight of 477.4 g/mol . The IUPAC name is (2,3,4,5,6-pentafluorophenyl) 3- (9 H -fluoren-9-ylmethoxycarbonylamino)propanoate .
Chemical Reactions Analysis
Fmoc-beta-Ala-OH was found to be formed during the reaction with Fmoc-OSu . The mechanism involved many deprotonation and elimination steps and a Lossen-type rearrangement as a key sequence .
Physical And Chemical Properties Analysis
Fmoc-beta-ala-opfp has a molecular weight of 477.4 g/mol . It has a topological polar surface area of 64.6 Ų . It has a rotatable bond count of 8 .
Aplicaciones Científicas De Investigación
General Use of Fmoc-beta-ala-opfp
“Fmoc-beta-ala-opfp”, also known as Fmoc-β-alanine, is a versatile reagent used for solid phase peptide synthesis . It’s used as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix via Fmoc solid phase peptide synthesis .
Application in the Field of Physical Chemistry
Summary of the Application
In the field of physical chemistry, Fmoc protected single amino acids, including Fmoc-beta-ala-opfp, have been used to facilitate the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .
Methods of Application or Experimental Procedures
The self-assembly of Fmoc protected single amino acids is controlled through solvent variation. The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .
Results or Outcomes
The study demonstrated that Fmoc protected aliphatic single amino acids can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations . These amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
Application in the Field of Material Science
Summary of the Application
Fmoc protected single amino acids, such as Fmoc-beta-ala-opfp, have been used to create self-assembling materials. These materials have found diverse applications, ranging from antimicrobial materials to emulsifiers for food, cosmetic, and biomedical industries .
Methods of Application or Experimental Procedures
The self-assembly of Fmoc protected single amino acids is achieved through solvent variation. The morphologies resulting from self-assembly can be controlled by adjusting the environmental parameters .
Results or Outcomes
The study demonstrated that Fmoc protected aliphatic single amino acids can form distinct micro/nanostructures through a bottom-up approach. These structures can be tuned by controlling the environmental parameters .
Application in the Field of Biomedical Engineering
Summary of the Application
Fmoc protected amino acids, including Fmoc-beta-ala-opfp, have been used to create peptide-based hydrogels (PHGs). These PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Methods of Application or Experimental Procedures
The hydrogels are formed by water-swollen networks with a non-Newtonian fluid behavior and self-supporting features. The Fmoc derivatives of series K peptides were found to retain their capability to gel .
Results or Outcomes
Among the Fmoc derivatives, the Fmoc-K3 hydrogel was found to be the most rigid one (G’ = 2526 Pa). It acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Application in the Field of Nanotechnology
Summary of the Application
Fmoc protected single amino acids, such as Fmoc-beta-ala-opfp, have been used to create distinct micro/nanostructures through a bottom-up approach . These structures can be tuned by controlling the environmental parameters .
Methods of Application or Experimental Procedures
The self-assembly of Fmoc protected single amino acids is achieved through solvent variation. The morphologies resulting from self-assembly can be controlled by adjusting the environmental parameters .
Results or Outcomes
The study demonstrated that Fmoc protected aliphatic single amino acids can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations .
Application in the Field of Bioprinting
Summary of the Application
Fmoc protected amino acids, including Fmoc-beta-ala-opfp, have been used to create peptide-based hydrogels (PHGs) for bioprinting applications .
Methods of Application or Experimental Procedures
The hydrogels are formed by water-swollen networks with a non-Newtonian fluid behavior and self-supporting features. The Fmoc derivatives of series K peptides were found to retain their capability to gel .
Results or Outcomes
Among the Fmoc derivatives, the Fmoc-K3 hydrogel was found to be the most rigid one (G’ = 2526 Pa). It acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Direcciones Futuras
Fmoc-beta-ala-opfp has potential for diverse applications due to its ease of synthesis and functional diversity . It can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations . It can be used as a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of environmental parameters .
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c25-18-19(26)21(28)23(22(29)20(18)27)34-17(31)9-10-30-24(32)33-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRARRDDNQDLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-beta-ala-opfp | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



